Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQHFVBRCNXBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered properties.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-4-carboxylate esters .
Scientific Research Applications
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Substituent Position: The placement of chlorine (e.g., 6-Cl vs. 2-Cl) alters electronic effects on the quinoline ring, impacting reactivity and binding affinity.
- Functional Groups : Carbamoyl (CONH₂) groups increase polarity and hydrogen-bonding capacity compared to acetamido (NHCOCH₃) or methyl groups, influencing solubility and pharmacokinetics .
- Ester Groups : Methyl esters (COOCH₃) vs. ethyl esters (COOCH₂CH₃) modulate lipophilicity, affecting membrane permeability and metabolic stability .
Crystallography :
- Hydrogen-bonding patterns (e.g., C–H⋯π and C–H⋯O interactions) dominate packing in quinoline derivatives. For example, highlights centrosymmetric dimers linked by C–H⋯π interactions, while carbamoyl-containing compounds may form stronger N–H⋯O bonds .
Biological Activity
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline backbone with a carbamoyl group and a chloro substituent. This unique combination of functional groups contributes to its distinct chemical properties and biological activities. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to modulation of enzyme activities, inhibition of cellular pathways, and alterations in gene expression. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.
- Receptor Binding : It can bind to various receptors, potentially altering signaling pathways that control cell growth and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:
- Bacterial Inhibition : The compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties.
- Antifungal Activity : Preliminary data suggest potential antifungal effects, although further studies are required to quantify this activity.
Anticancer Activity
This compound has been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in several cancer cell lines, including breast (MCF-7) and lung cancer cells (A549).
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, it exhibits synergistic effects that enhance cytotoxicity against resistant cancer cells.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline compounds, including this compound, showed promising antibacterial effects against resistant strains .
- Anticancer Mechanisms :
-
Comparison with Similar Compounds :
- Comparative studies with other quinoline derivatives revealed that this compound possesses superior activity due to its unique structural features .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antibacterial | E. coli | 15 | Broad-spectrum activity |
| Antifungal | Candida albicans | 20 | Effective against resistant strains |
| Anticancer | MCF-7 (breast cancer) | 10 | Induces apoptosis |
| A549 (lung cancer) | 12 | Synergistic with doxorubicin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
